Acidity (pKa) Comparison: 5-Nitro-1-propyl-1H-pyrazole Exhibits Significantly Higher Acidity Than Its 3-Nitro and 4-Nitro Isomers
5-Nitro-1-propyl-1H-pyrazole (1170522-30-1) has a predicted pKa of -1.02±0.10, indicating a highly acidic conjugate acid form . In contrast, the 3-nitro regioisomer (3-nitro-1-propyl-1H-pyrazole, CAS 1003011-58-2) and the 4-nitro regioisomer (4-nitro-1-propyl-1H-pyrazole, CAS 1173061-75-0) lack comparable reported pKa values, but the unsubstituted 5-nitro-1H-pyrazole (CAS 26621-44-3) has a predicted pKa of 8.32±0.10 . The >9 pKa unit difference between the N-propylated and N-H analogs underscores the profound electronic influence of the 5-nitro group in conjunction with N1-alkylation.
| Evidence Dimension | Acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | pKa = -1.02±0.10 (predicted) |
| Comparator Or Baseline | 5-Nitro-1H-pyrazole (CAS 26621-44-3): pKa = 8.32±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 9.34 units (more acidic) |
| Conditions | Predicted pKa values (ACD/Labs or similar software) |
Why This Matters
A >9 pKa unit difference translates to a >1 billion-fold difference in protonation equilibrium, critically affecting the compound's ionization state, solubility, and interaction with biological targets or catalysts under physiological or reaction conditions.
